molecular formula C27H33NO3 B1671385 Ethamoxytriphetol CAS No. 67-98-1

Ethamoxytriphetol

Cat. No. B1671385
CAS RN: 67-98-1
M. Wt: 419.6 g/mol
InChI Key: KDYQVUUCWUPJGE-UHFFFAOYSA-N
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Description

Ethamoxytriphetol, also known by its developmental code name MER-25, is a synthetic nonsteroidal antiestrogen . It was first reported in 1958 and was the first antiestrogen to be discovered . It has been described as “essentially devoid of estrogenic activity” and as having "very low estrogenic activity in all species tested" .


Synthesis Analysis

Ethamoxytriphetol is a simple triphenylethanol derivative . It is closely related structurally to the triphenylethylene (TPE) group of SERMs, which includes clomifene and tamoxifen . The drug, a derivative of the cholesterol-lowering agent triparanol (MER-29) (which itself was derived from the estrogen chlorotrianisene (also known as TACE)), was originally being studied in animals at Merrell Dow as a treatment for coronary artery disease .


Molecular Structure Analysis

The molecular formula of Ethamoxytriphetol is C27H33NO3 . Its molar mass is 419.565 g·mol −1 . The structure of Ethamoxytriphetol includes a diethylaminoethoxy group attached to a phenyl ring, which is further attached to a methoxyphenyl-phenylethanol moiety .

Scientific Research Applications

Evolution and Clinical Applications

The discovery of ethamoxytriphetol (MER25) in 1958 marked a significant advancement in the field of nonsteroidal antiestrogens, leading to the development of various clinical applications. Initially considered a potential "morning after" pill, further research led to the discovery of other compounds like clomiphene and tamoxifen. Although ethamoxytriphetol's contraceptive effects were not realized in clinical studies, it sparked interest in other areas, particularly in inducing ovulation in subfertile women and treating estrogen-responsive breast cancer. The shift in focus towards breast cancer treatment with compounds like tamoxifen, stemming from the initial research on ethamoxytriphetol, has significantly impacted medical care and survivorship in breast cancer patients (Jordan, McDaniel, Agboke, & Maximov, 2014).

Ethamoxytriphetol's Role in the Development of Other Medications

Ethamoxytriphetol's discovery paved the way for new opportunities in therapeutics. Its initial conception as a potential contraceptive led to the discovery of other nonsteroidal anti-estrogens, notably tamoxifen. Tamoxifen emerged as a significant treatment for various stages of breast cancer and as a preventive measure for high-risk individuals. This development highlights ethamoxytriphetol's influential role in the evolution of targeted cancer therapies (Abderrahman & Jordan, 2018).

Influence on Ethnopharmacology and Modern Medicine

Ethamoxytriphetol's development has had a broader impact on ethnopharmacology, emphasizing the importance of integrating traditional knowledge and scientific research indrug discovery. Ethnopharmacology, which involves the study of traditional cures and indigenous knowledge, has played a vital role in the discovery of new drugs. The journey of ethamoxytriphetol, from its initial discovery to its influence in creating new therapeutic classes, exemplifies the potential of ethnopharmacological approaches in advancing modern medicine. This approach highlights the synergy between traditional knowledge and scientific validation, leading to the discovery of effective and novel pharmaceutical agents (Gilani & Atta-ur-Rahman, 2005).

Safety And Hazards

Clinical development of Ethamoxytriphetol was discontinued due to its low potency and the incidence of unacceptable central nervous system side effects, including hallucinations and psychotic episodes, with higher doses . Undesirable gastrointestinal side effects were also described .

Future Directions

While Ethamoxytriphetol was never marketed, its discovery paved the way for the development of other antiestrogens, including tamoxifen . Tamoxifen, which is structurally similar to Ethamoxytriphetol, is now widely used in the treatment of breast cancer . The study of Ethamoxytriphetol and its effects may continue to inform the development of new antiestrogen therapies.

properties

IUPAC Name

1-[4-[2-(diethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO3/c1-4-28(5-2)19-20-31-26-17-13-24(14-18-26)27(29,23-9-7-6-8-10-23)21-22-11-15-25(30-3)16-12-22/h6-18,29H,4-5,19-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYQVUUCWUPJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=C(C=C2)OC)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020806
Record name MER-25
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethamoxytriphetol

CAS RN

67-98-1
Record name Ethamoxytriphetol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethamoxytriphetol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHAMOXYTRIPHETOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19857
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Record name MER-25
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URL https://comptox.epa.gov/dashboard/DTXSID6020806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHAMOXYTRIPHETOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ND166F554
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
629
Citations
ED Albrecht, DK Johnson, GJ Pepe - Steroids, 1981 - Elsevier
The present study determined in baboon neonates whether corticoid production, which is markedly different in preterm baboon neonates, newborns and adult baboons is regulated by …
Number of citations: 18 www.sciencedirect.com
ER Clark, VC Jordan - British journal of pharmacology, 1976 - Wiley Online Library
1 Five triphenylethylenes, a triphenylethane and a triphenylethanol, carrying methyl substituents ortho to one or both of the ring oxygen functions, have been examined for oestrogenic, …
Number of citations: 18 bpspubs.onlinelibrary.wiley.com
SD Lyman, VC Jordan - Biochemical pharmacology, 1985 - Elsevier
Experiments were conducted to determine why tamoxifen, a non-steroidal antiestrogen, is uterotrophic in mice, whereas MER-25 (ethamoxytriphetol), a structurally related compound, is …
Number of citations: 44 www.sciencedirect.com
J Barbosa, US Seal, RP Doe - The Journal of Clinical …, 1973 - academic.oup.com
The estrogenic and anti-estrogenic activities of the nonsteroidal anti-estrogens clomiphene citrate, cisclomiphene, transclomiphene, ethamoxytriphetol, U-ll, 100A and U-11, 555A were …
Number of citations: 29 academic.oup.com
ED ALBRECHT, GJ PEPE - Endocrinology, 1984 - academic.oup.com
The present study determined whether the reduction in serum progesterone (P 4 ) concentrations which follows the administration of the antiestrogen ethamoxytriphetol [l-(ρ-2-…
Number of citations: 36 academic.oup.com
MC Henson, GJ Pepe, ED Albrecht - Biology of reproduction, 1991 - academic.oup.com
In the present study, increasing amounts of the anti-estrogen 1-(p-2-diethylaminoethoxyphenyl)-1-phenyl-2-p-methoxyphenoletha nol (MER-25) were administered to pregnant baboons …
Number of citations: 35 academic.oup.com
L Kim, YS Weems, PJ Bridges, BR LeaMaster… - Prostaglandins & Other …, 2001 - Elsevier
Two experiments were conducted to determine the luteotropin of pregnancy in sheep and to examine autocrine and paracrine roles of progesterone and estradiol-17 β on progesterone …
Number of citations: 38 www.sciencedirect.com
LE Barnes, RK Meyer - Fertility and Sterility, 1962 - Elsevier
MucH HAS BEEN PUBLISHED on the biologic activities of a series of three triphenyl derivatives of chlorotrianisene. Ethamoxytriphetol (MER-25) has been reported to possess both …
Number of citations: 64 www.sciencedirect.com
MC HENSON, JS BABISCHKIN, GJ PEPE… - …, 1988 - academic.oup.com
The present study determined if the decline in placental progesterone (P4) production that results from administration of the antiestrogen ethamoxytriphetol (MER-25) to pregnant …
Number of citations: 37 academic.oup.com
ED Albrecht, AL Haskins, GD Hodgen… - Biology of …, 1981 - academic.oup.com
Administration of the antiestrogen ethamoxytriphetol (MER-25) during late baboon gestation has been reported to result in a marked decline in progesterone (P) production rate. Since …
Number of citations: 22 academic.oup.com

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